hydroxyazanium;phosphate
Description
Chemical Nomenclature and Structural Context of Hydroxyazanium;phosphate (B84403)
Hydroxyazanium;phosphate is the IUPAC name for the salt formed between the hydroxyazanium cation ([NH₃OH]⁺) and the phosphate anion ([PO₄]³⁻). nih.gov It is also commonly referred to as hydroxylammonium phosphate. scbt.com The compound is a salt consisting of three hydroxylammonium cations for every one phosphate anion, leading to the formula ([H₃NOH]⁺)₃·[PO₄]³⁻. iucr.org This stoichiometry ensures charge neutrality.
The structure of this compound is characterized by discrete hydroxylammonium cations and orthophosphate anions held together in a three-dimensional network by intermolecular hydrogen bonds. iucr.org Specifically, these are O—H⋯O and N—H⋯O hydrogen bonds. iucr.org The crystal structure has been determined to be trigonal. iucr.org
Below is a table summarizing the key identifiers and structural details of this compound.
| Property | Value | Source(s) |
| IUPAC Name | This compound | nih.gov |
| Synonyms | Hydroxylammonium phosphate (3:1), Tris(hydroxylammonium) orthophosphate | nih.gov |
| CAS Number | 20845-01-6 | nih.gov |
| Molecular Formula | H₁₂N₃O₇P | nih.gov |
| Molecular Weight | 197.09 g/mol | nih.gov |
| Crystal System | Trigonal | iucr.org |
Historical Development and Academic Significance of Hydroxylammonium Phosphate Research
Research into hydroxylammonium salts, including the phosphate variant, is part of a broader effort to synthesize and characterize these compounds with various inorganic anions. iucr.org The synthesis of hydroxylammonium phosphate can be achieved through several methods. One common laboratory preparation involves the reaction of hydroxylammonium chloride with phosphoric acid, followed by the addition of sodium hydroxide (B78521). prepchem.com Another method involves the reaction of phosphoric acid with hydroxylamine (B1172632) in an aqueous solution. iucr.org
A significant area of historical and ongoing industrial research is the Hydroxylamine Phosphate Oxime (HPO) process. Developed by the Dutch chemical company DSM, the HPO process is a method for producing caprolactam, the precursor to Nylon-6. guidechem.comtandfonline.com This process involves the synthesis of hydroxylammonium phosphate, which then reacts with cyclohexanone (B45756) to form cyclohexanone oxime. guidechem.comgoogle.com The HPO process was a significant development as it was designed to reduce the production of ammonium (B1175870) sulfate (B86663) as a byproduct, a common issue with earlier caprolactam synthesis methods. tandfonline.com Research has focused on optimizing this process, for instance, by increasing the yield of hydroxylammonium phosphate. google.comgoogle.com
The study of hydroxylammonium compounds is not limited to their industrial applications. The thermal decomposition of related compounds like hydroxylammonium nitrate (B79036) has been a subject of academic interest, with studies exploring the kinetics and mechanisms of these reactions. jes.or.jpresearchgate.netnih.gov These fundamental studies contribute to a deeper understanding of the stability and reactivity of hydroxylammonium salts.
Broader Relevance in Contemporary Chemical Sciences and Engineering
The relevance of this compound and related hydroxylamine derivatives extends into various areas of modern chemical science and engineering.
In materials science , hydroxylammonium phosphate can be considered a precursor for the synthesis of other materials. umn.edu The selection of appropriate precursors is a critical aspect of solid-state synthesis of inorganic materials. umn.edu
In biochemical research , hydroxylamine and its derivatives are used for their ability to act as reducing agents and nucleophiles. ontosight.ai They can participate in various biochemical reactions, including the study of enzyme mechanisms and the modification of biomolecules. ontosight.ai For instance, hydroxylamine has been shown to react with phosphate di- and triesters, which is relevant to understanding biological phosphorylation and dephosphorylation reactions. science.govresearchgate.net
In the field of environmental chemistry , there is research into the recovery of phosphate from wastewater. mdpi.com While not directly involving hydroxylammonium phosphate, these studies on phosphate chemistry are part of the broader context of phosphorus utilization and recycling. mdpi.com
In industrial chemistry , beyond the HPO process, hydroxylamine derivatives have applications in areas such as metal phosphating, where they can accelerate the dissolution of manganese compounds in phosphoric acid solutions, a key step in creating durable metal coatings.
The table below provides a summary of research findings related to the applications of hydroxylammonium compounds.
| Research Area | Key Findings | Source(s) |
| Industrial Synthesis | Hydroxylammonium phosphate is a key intermediate in the HPO process for producing caprolactam, the monomer for Nylon-6. guidechem.comtandfonline.com | |
| Materials Science | Hydroxylamine derivatives can serve as precursors in the synthesis of inorganic materials. umn.edunih.gov | |
| Biochemistry | Hydroxylamine and its derivatives are used as tools to study enzymatic reactions and protein modifications due to their reducing and nucleophilic properties. ontosight.ai | |
| Metal Treatment | Substituted hydroxylamines can accelerate the phosphating of metals, an important industrial process for creating protective coatings. |
Structure
2D Structure
Properties
IUPAC Name |
hydroxyazanium;phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H4NO.H3O4P/c3*1-2;1-5(2,3)4/h3*2H,1H3;(H3,1,2,3,4)/q3*+1;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYOYNHYKLRFRQ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH3+]O.[NH3+]O.[NH3+]O.[O-]P(=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H12N3O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20845-01-6 | |
| Record name | Hydroxylammonium phosphate (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020845016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxylammonium phosphate (3:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.055 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Preparation Methodologies of Hydroxyazanium;phosphate
Laboratory-Scale Synthesis Techniques
Laboratory preparation of hydroxyazanium;phosphate (B84403) focuses on controlled reaction conditions to ensure high purity and yield. The primary methods involve direct neutralization reactions followed by carefully managed purification steps.
The most common laboratory-scale synthesis involves the direct reaction of a hydroxylamine (B1172632) source with phosphoric acid. This acid-base neutralization is a fundamental and effective route to the desired compound.
The choice of reactants is critical to the success of the synthesis. Typically, a salt of hydroxylamine, such as hydroxylammonium chloride, or an aqueous solution of hydroxylamine itself is used as the base. prepchem.comiucr.org This is reacted with phosphoric acid.
One documented method involves dissolving hydroxylammonium chloride in water and adding phosphoric acid. prepchem.com Another approach uses a direct reaction between aqueous solutions of hydroxylamine and phosphoric acid. iucr.org The stoichiometry of the reactants determines the specific salt formed. For instance, the synthesis of tris(hydroxylammonium) orthophosphate, ([H₃NOH]⁺)₃·[PO₄]³⁻, requires a 3:1 molar ratio of hydroxylamine to phosphoric acid. iucr.org
| Method | Hydroxylamine Source | Acid | Other Reagents | Stoichiometry (Molar Ratio) | Reference |
|---|---|---|---|---|---|
| Indirect Neutralization | Hydroxylammonium chloride (21 g) | 85% Phosphoric acid (12 g) | Sodium hydroxide (B78521) (12 g) | Not explicitly stated, based on mass | prepchem.com |
| Direct Neutralization | Hydroxylamine (29.7 g, 0.90 mol) | Phosphoric acid (29.4 g, 0.30 mol) | None | 3:1 (Hydroxylamine:Phosphoric Acid) | iucr.org |
To maximize yield and purity while preventing the decomposition of the product, reaction parameters must be carefully optimized.
Temperature: Temperature control is crucial. One procedure specifies dissolving the initial reactants at 40°C but warns that the temperature should not exceed 70°C during the addition of alkali, recommending cooling if necessary to prevent decomposition. prepchem.com Another synthesis involving the direct mixing of hydroxylamine and phosphoric acid is performed under cooling, indicating that exothermic heat must be managed. iucr.org
pH Control: The pH of the reaction mixture is a key parameter. The synthesis can be described as a neutralization reaction under controlled pH conditions. In one method, an ice-cold solution of sodium hydroxide is added dropwise, which directly manipulates the pH to facilitate the precipitation of the phosphate salt while leaving more soluble salts like sodium chloride in the solution. prepchem.com
Stirring: Continuous stirring is maintained throughout the reaction, especially during the addition of reagents, to ensure homogeneity and uniform reaction conditions. prepchem.com
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Initial Temperature | 40°C | To dissolve reactants | prepchem.com |
| Reaction Temperature | Do not exceed 70°C; perform under cooling | To prevent decomposition of hydroxylamine | prepchem.comiucr.org |
| pH Adjustment | Addition of sodium hydroxide | To facilitate precipitation of the desired salt | prepchem.com |
| Agitation | Constant stirring | To ensure reaction homogeneity | prepchem.com |
Following the initial synthesis, the crude product must be isolated and purified. This is primarily achieved through crystallization, followed by washing and drying.
The method of crystallization significantly impacts the physical characteristics of the final product.
Controlled Cooling: A common technique involves cooling the reaction slurry to a specific temperature, such as 15°C, to induce the crystallization of hydroxylammonium phosphate from the solution. prepchem.com
Slow Evaporation: For obtaining high-quality single crystals suitable for structural analysis like X-ray diffraction, a different approach is used. This involves dissolving the polycrystalline powder in water and allowing the solvent to evaporate slowly over several days. iucr.org This method yields colorless, block-shaped crystals, indicating high crystallinity. iucr.org The general principle is that a lower rate of saturation, as achieved through slow evaporation, promotes the growth of larger and more well-defined crystals. esmed.org
Once the crystals have formed, they are separated from the mother liquor and washed to remove residual impurities.
Filtration: The crystalline product is typically collected via suction filtration, which is an efficient method for separating the solid from the liquid phase. prepchem.com
Washing: The washing procedure is critical for removing soluble byproducts. One protocol specifies carefully washing the filtered crystals three times with small portions of ice water. prepchem.com Using ice-cold water minimizes the dissolution of the desired product while effectively washing away impurities. Another method describes washing the precipitate with the "mother liquor" before drying. iucr.org
Drying: The final step is drying the purified crystals. This is commonly done under a vacuum to remove any remaining solvent without requiring high temperatures that could cause decomposition. prepchem.comiucr.org One procedure specifies drying in a vacuum at 343 K (70°C). iucr.org
Crystallization and Purification Strategies for Hydroxylammonium Phosphate
Advanced Drying and Storage Methods (e.g., Lyophilization, Inert Atmosphere)
The stability of this compound is a critical consideration in its handling and storage. To ensure its integrity, particularly for long-term storage or for applications requiring high purity, advanced drying and preservation techniques are employed.
Lyophilization (Freeze-Drying): Lyophilization is a low-temperature dehydration process that involves freezing the material and then reducing the surrounding pressure to allow the frozen water to sublimate directly from the solid phase to the gas phase. adragos-pharma.com This method is particularly advantageous for thermally sensitive compounds like this compound as it minimizes thermal degradation. biopharminternational.com For long-term storage, lyophilization followed by storage at very low temperatures (e.g., -70°C) is recommended to maintain the compound's stability. The process generally involves three stages: freezing, primary drying (sublimation), and secondary drying (desorption) to remove unfrozen water molecules. biopharminternational.com It is important to note that the presence of phosphate buffers can sometimes cause the product matrix to collapse during freeze-drying. opsdiagnostics.com
Inert Atmosphere Storage: Due to its potential for oxidation, storing this compound under an inert atmosphere is a crucial practice. fishersci.com Gases such as argon (Ar) or nitrogen (N₂) are used to displace oxygen, thereby preventing oxidative degradation of the compound. amherst.edu This is often combined with storage in tightly sealed, suitable containers in a dry, well-ventilated place, away from light and moisture to maintain product quality. fishersci.comsigmaaldrich.com
| Technique | Description | Purpose | Key Parameters |
| Lyophilization | A low-temperature dehydration process involving freezing and sublimation of water under vacuum. adragos-pharma.com | To preserve heat-sensitive materials, enhance stability, and extend shelf life. adragos-pharma.combiopharminternational.com | Freezing temperature, chamber pressure, shelf temperature. adragos-pharma.com |
| Inert Atmosphere | Storage of the compound in an environment of non-reactive gas, such as nitrogen or argon. fishersci.com | To prevent oxidation and degradation from atmospheric oxygen. amherst.edu | Type of inert gas, container seal integrity, low moisture environment. fishersci.comsigmaaldrich.com |
Industrial-Scale Production Processes for this compound
On an industrial scale, this compound is primarily produced via the reduction of nitrogen compounds in higher oxidation states. chemcess.com A prominent method, known as the Dutch State Mines-Hydroxylammonium Phosphate-Oxime (DSM-HPO) process or Stamicarbon process, utilizes the catalytic reduction of nitrate (B79036) ions in a phosphoric acid medium. google.comgoogle.comguidechem.com This process is integral to the synthesis of caprolactam, a precursor to nylon. ontosight.aichemcess.com
Nitrate Reduction Process for Hydroxylammonium Phosphate Generation
The core of the industrial synthesis of this compound is a multi-step process that begins with ammonia (B1221849) and culminates in the hydrogenation of nitrate ions. google.comgoogle.com Phosphoric acid serves as a crucial buffer solution throughout the process. guidechem.com
The process commences with the catalytic oxidation of ammonia with air over a catalyst, typically achieving high conversion rates of ammonia (around 100%) with high selectivity towards nitric oxide (NO) (around 95%). google.comgoogle.com
Reaction: 4 NH₃ + 5 O₂ → 4 NO + 6 H₂O google.com
This initial step is fundamental as it generates the nitric oxide required for the subsequent stages. google.com
The nitric oxide produced is then further oxidized to form nitrogen dioxide (NO₂) and other nitrogen oxides (NOₓ). google.comgoogle.com This NOₓ-rich gas stream is then brought into contact with an aqueous phosphoric acid solution in an absorption column. google.comgoogle.com The nitrogen dioxide reacts within the solution to form nitrate ions (NO₃⁻). google.com
Oxidation Reaction: NO + ½ O₂ → NO₂ google.com
Absorption and Ion Formation: 3 NO₂ + H₂O → 2 HNO₃ + NO google.com
Reaction in Buffered Solution: HNO₃ + H₂PO₄⁻ → NO₃⁻ + H₃PO₄ google.com
This series of reactions effectively captures the nitrogen oxides as nitrate ions within the phosphoric acid medium, creating a nitrate-rich aqueous stream. google.com
The final chemical transformation involves the catalytic hydrogenation of the nitrate-rich aqueous stream. google.comgoogle.com In a hydrogenator, the nitrate ions are reduced with hydrogen gas over a noble-metal catalyst, such as palladium (Pd) on a carbon support, to form this compound. google.comgoogle.comgoogle.com
The resulting product is an aqueous solution containing this compound, phosphoric acid, and some by-products like ammonium (B1175870) nitrate and ammonium dihydrogen phosphate. google.comgoogle.com
| Stage | Key Reactants | Key Products | Catalyst/Medium |
| Ammonia Oxidation | Ammonia (NH₃), Oxygen (O₂) | Nitric Oxide (NO) | Platinum-based catalyst google.com |
| NOx Absorption | Nitric Oxide (NO), Oxygen (O₂), Water (H₂O) | Nitrate ions (NO₃⁻) | Aqueous Phosphoric Acid google.comgoogle.com |
| Hydrogen Reduction | Nitrate ions (NO₃⁻), Hydrogen (H₂) | This compound | Palladium on carbon (Pd/C) catalyst google.comgoogle.com |
Process Optimization and Enhancement Strategies in Industrial Synthesis
Continuous efforts are made to optimize the industrial synthesis of this compound to improve efficiency and yield. One key strategy involves the injection of supplemental oxygen downstream of the ammonia conversion zone. google.comgoogle.com
By increasing the amount of oxygen introduced into the absorption stage, the formation of nitrogen dioxide and subsequently nitrate ions is enhanced. google.com This optimization can lead to a significant increase in the production of this compound, with reports of increases up to 9.8%. google.comgoogle.com Furthermore, this enhancement strategy helps in reducing the amount of unreacted NOₓ that would otherwise be emitted. google.com
Another area of optimization involves the purification of the phosphoric acid used in the process. Contaminants, even in trace amounts (parts per million), can affect the catalytic synthesis. Methods have been developed to purify the phosphoric acid by treating it with an adsorbent and hydrogen to remove these contaminants, thereby improving its suitability for the synthesis. google.com These optimization strategies are crucial for making the industrial production of this compound more economically viable and environmentally responsible.
Role of Oxygen Supplementation in Nitric Oxide Conversion
In the initial stages of the synthesis process, ammonia is reacted with air to generate nitric oxide (NO). google.com Following this, a critical step involves the deliberate oxidation of this nitric oxide to nitrogen dioxide (NO₂). To enhance the efficiency and rate of this conversion, supplemental oxygen is introduced into the process gas stream downstream from the initial ammonia conversion zone. google.comgoogle.com
Impact of Phosphoric Acid on Product Stability and Side Reactions
Phosphoric acid (H₃PO₄) is a multifaceted component in the synthesis of this compound, acting as a solvent, a reactant, and a stabilizing agent. Its primary function is to serve as the medium for the reactive absorption of the NOₓ-rich gas stream. google.comgoogle.com In this absorption phase, the nitrogen dioxide dissolves in the phosphoric acid solution to form nitrate ions.
The phosphoric acid solution, now rich in nitrate, provides the necessary acidic environment for the subsequent catalytic reduction (hydrogenation) step where the nitrate ions are converted to hydroxylammonium ions. google.comgoogle.com Finally, phosphoric acid provides the phosphate anion that combines with the hydroxylammonium cation to form the stable end product, this compound. upubscience.com The use of a phosphoric acid-based buffer system is advantageous for maintaining a stable pH throughout the reaction cycle. upubscience.com
The purity and handling of the phosphoric acid are critical for ensuring product stability and minimizing undesirable side reactions. The acidic conditions can lead to corrosion of process equipment, potentially introducing metallic impurities like molybdenum. googleapis.com Such impurities can act as catalysts for the decomposition of the hydroxylamine product, with studies estimating that even 1 ppm of molybdenum can reduce hydroxylamine selectivity by as much as 2%. googleapis.com The inherent stability of hydroxylammonium salts is a known concern, and the presence of excess acids or metal ions can accelerate decomposition. researchgate.netmdpi.com Therefore, controlling the composition of the phosphoric acid medium is essential for maximizing yield and product stability. The reaction of hydroxylamine with carbonyl diphosphonic acid, for example, leads to unexpected degradation and fragmentation, underscoring the sensitivity of these compounds to reaction conditions. mdpi.com
Feed Rate Optimization and Reaction Kinetics Management
Effective management of reaction kinetics through the optimization of feed rates is crucial for maximizing the conversion of nitric oxide and the selectivity towards this compound. The key variables that require precise control include the feed rates of the gaseous reactants (NOₓ, oxygen, and hydrogen), the gas hourly space velocity (GHSV), and the reaction temperature. nih.gov
The feed rate of supplemental oxygen directly influences the kinetics of NO₂ formation, which in turn affects the efficiency of the absorption step. google.com In the subsequent catalytic reduction of the nitrate intermediate, the GHSV—a measure of the volume of gas that passes through the reactor per unit of time—is a dominant factor. Studies on the catalytic reduction of NO have shown that GHSV has a significant and inverse effect on conversion efficiency; that is, as the feed rate increases, the residence time of the reactants in contact with the catalyst decreases, leading to lower conversion. nih.govijcea.org Optimizing the volume flow rate of the gas feed has been shown to be a more effective strategy for increasing NO reduction than adjusting temperature alone. ijcea.orgresearchgate.net
The kinetics of the reduction of nitric oxide to hydroxylamine are complex, proceeding through various intermediates. acs.orgelectronicsandbooks.com The process is often catalyzed by metals such as platinum or iron-based catalysts. nih.govrsc.orgacs.org The reaction rate and product selectivity are strongly influenced by factors like pH and catalyst composition. nih.gov A response surface methodology (RSM) model for a CeO₂-MnOₓ-Ba mixed oxide catalyst in NO reduction highlights the interplay between process variables.
Table 1: Optimized Conditions for Catalytic NO Reduction based on a Response Surface Methodology Model nih.gov
| Parameter | Optimized Value | Impact on NO Conversion | Impact on N₂ Selectivity |
| O₂ Concentration | 4.75 vol.% | Moderate | Minor |
| NH₃/NO Ratio | 0.9 | Significant | Most Effective Parameter |
| GHSV | 12,000 h⁻¹ | Largest Negative Effect | Insignificant |
| Temperature | 197.5 °C | Significant | Moderate |
| Predicted Response | 96.47% | 93.96% |
While this model uses ammonia as the reducing agent, it effectively demonstrates the principles of feed rate and kinetic management applicable to the broader field of catalytic nitric oxide conversion. The data shows that GHSV is the most critical parameter affecting conversion, while the reactant feed ratio (NH₃/NO) is most critical for selectivity. nih.gov Applying these principles to the synthesis of this compound involves carefully balancing the feed rates of the NOₓ-rich gas, hydrogen, and the circulating phosphoric acid solution to maximize the formation of the desired product while suppressing side reactions.
Chemical Reactivity and Mechanistic Studies of Hydroxyazanium;phosphate
Redox Chemistry of Hydroxyazanium;phosphate (B84403)
Hydroxyazanium;phosphate, the salt formed from hydroxylamine (B1172632) and phosphoric acid, exhibits notable redox properties primarily attributed to the hydroxylamine moiety. The compound's utility as a reducing agent is well-established in various chemical and industrial processes. ontosight.ailookchem.com The nitrogen atom in hydroxylamine exists in a low oxidation state (-1), making it susceptible to oxidation and thus capable of acting as a reductant.
As a reducing agent, this compound participates in reactions by donating electrons, leading to the oxidation of the hydroxylamine component. wikipedia.orgscience.gov The oxidation process involves the loss of electrons from the nitrogen atom, which can be oxidized to various higher oxidation states, resulting in products such as nitrous oxide (N₂O), nitrogen (N₂), or nitrite (B80452) (NO₂⁻). acs.orgresearchgate.net The specific products and the number of electrons transferred depend on the reaction conditions, the nature of the oxidizing agent, and the pH of the medium. The fundamental role of hydroxylamine as a reductant is harnessed in biological studies and industrial synthesis, where its oxidation provides the necessary electrons to drive other chemical transformations. ontosight.aiscience.gov
The electron donation mechanism can be generally represented by the half-reaction where hydroxylamine is oxidized. For instance, the oxidation to dinitrogen monoxide (nitrous oxide) can be shown as: 2NH₂OH → N₂O + H₂O + 4H⁺ + 4e⁻
This capacity for electron donation makes it a valuable reagent in pharmaceutical production, dye manufacturing, and agricultural chemical synthesis. lookchem.com
The oxidation of this compound has been investigated under various conditions, including electrochemical and chemical methods, revealing complex reaction pathways and a range of oxidation products.
The products of hydroxylamine oxidation are highly dependent on the oxidant and reaction conditions. Electrochemical studies performed in phosphate buffer solutions have provided significant insights into the oxidative pathways.
Electrochemical Oxidation: On gold electrodes in a phosphate buffer (pH 7), the primary oxidation products identified are nitric oxide (NO) and nitrous oxide (N₂O). acs.orgresearchgate.net The formation of NO was confirmed by detecting its subsequent reduction, while in-situ infrared measurements provided evidence for N₂O production at the onset potential of hydroxylamine oxidation. acs.org Theoretical simulations suggest a complex EEECE mechanism where nitrite (NO₂⁻), an initial oxidation product, can react with the parent hydroxylamine to form an electrochemically inert species. acs.org
Chemical Oxidation: Chemical oxidation with different reagents also yields various products. The reaction with iron(III) is particularly sensitive to the stoichiometry of the reactants. When iron(III) is in excess, the primary oxidation product is nitrous oxide (N₂O). researchgate.net Conversely, when hydroxylamine is in excess or at equimolar amounts, dinitrogen (N₂) becomes the main product. researchgate.net In reactions involving activated phosphate triesters, hydroxylamine acts as a nucleophile to form an O-phosphorylated intermediate. This intermediate subsequently reacts with excess hydroxylamine to generate diimide (N₂H₂), which is unstable and disproportionates into nitrogen (N₂) and hydrazine (B178648) (N₂H₄). rsc.org
The following table summarizes the identified oxidation products under different experimental conditions.
| Oxidizing Condition/Reagent | Identified Products | Reference |
|---|---|---|
| Electrochemical Oxidation (Au electrode, pH 7) | Nitric oxide (NO), Nitrous oxide (N₂O), Nitrite (NO₂⁻) | acs.orgresearchgate.net |
| Iron(III) (excess) | Nitrous oxide (N₂O) | researchgate.net |
| Iron(III) (hydroxylamine excess) | Nitrogen (N₂) | researchgate.net |
| Activated Phosphate Triester (with excess hydroxylamine) | Diimide (N₂H₂), which yields Nitrogen (N₂) and Hydrazine (N₂H₄) | rsc.org |
The kinetics of hydroxylamine oxidation can be significantly influenced by catalysts. This is particularly evident in electrochemical systems where modified electrodes exhibit enhanced catalytic activity.
Electrocatalysis: Studies using various chemically modified electrodes in phosphate buffer solutions demonstrate a marked catalytic effect on hydroxylamine oxidation. For instance, a glassy carbon electrode modified with quinizarine catalytically oxidizes hydroxylamine, with the kinetic process being thoroughly analyzed using cyclic voltammetry and chronoamperometry. tubitak.gov.tr Similarly, electrodes modified with an indenedione derivative on multi-wall carbon nanotubes scielo.br or functionalized Fe₃O₄ nanoparticles with graphene oxide iapchem.org show significant catalytic activity. This is observed as an increase in the peak oxidation current and a shift of the oxidation potential to less positive values, indicating a faster and more energetically favorable reaction. scielo.briapchem.org These studies confirm that the electrochemical oxidation process is irreversible. iapchem.org
Metal Ion Catalysis: The oxidation by metal ions, such as iron(III), also proceeds via a complex kinetic mechanism that is dependent on the concentrations of reactants, products, and hydrogen ions. researchgate.net The reaction between hydroxylamine and tetrachloroaurate(III) is first-order in both reactants, with the rate influenced by chloride and hydrogen ion concentrations, suggesting a mechanism involving pre-equilibria steps. researchgate.net
The table below highlights findings from studies on the catalytic oxidation of hydroxylamine.
| Catalytic System | Key Findings on Kinetics | Reference |
|---|---|---|
| Quinizarine Modified Glassy Carbon Electrode | Effectively catalyzes hydroxylamine oxidation; kinetic parameters determined. | tubitak.gov.tr |
| Indenedione/MWCNT Modified Electrode | Significant reduction in oxidation overpotential compared to unmodified electrodes. | scielo.br |
| Fe₃O₄ FNPs/GO Modified Screen-Printed Electrode | Exhibits high catalytic activity, enabling sensitive detection down to 10.0 nM. The process is irreversible. | iapchem.org |
| Iron(III) in aqueous solution | Kinetics and products (N₂O vs N₂) are highly dependent on the [Fe(III)]/[NH₂OH] ratio and pH. | researchgate.net |
| Tetrachloroaurate(III) ion | Reaction rate is first-order in both reactants and influenced by [Cl⁻] and [H⁺]. | researchgate.net |
While this compound itself primarily acts as a reducing agent, the synthesis of the hydroxylammonium ion involves a key reduction step. The industrial production of hydroxylammonium phosphate is achieved through the catalytic reduction of nitrate (B79036) ions. guidechem.comgoogle.comgoogle.com
The reaction can be summarized as: NO₃⁻ + 2H⁺ + 2H₂ (catalyst)→ NH₃OH⁺ + H₂O
This synthesis route is a critical industrial process, highlighting a significant reduction reaction where nitrate is the species being reduced by hydrogen as the reagent. guidechem.comgoogle.com
Oxidation Reactions of this compound
Nucleophilic Attack Mechanisms Involving Hydroxylamine and Phosphate Esters
Hydroxylamine is a potent "alpha-effect" nucleophile, meaning its reactivity is enhanced due to the presence of an adjacent atom with a lone pair of electrons (in this case, the oxygen atom next to the nucleophilic nitrogen). semanticscholar.org This property is particularly significant in its reactions with organophosphorus compounds like phosphate esters.
Detailed mechanistic studies have shown that hydroxylamine predominantly acts as an oxygen nucleophile, not a nitrogen nucleophile, when attacking the phosphorus center of phosphate esters. rsc.orgresearchgate.netnih.gov The active nucleophilic species is believed to be the zwitterionic tautomer of hydroxylamine, H₃N⁺-O⁻. researchgate.net
The reaction mechanism shows significant differences depending on the structure of the phosphate ester substrate. researchgate.netnih.gov
Reaction with Phosphate Triesters: The reaction with phosphate triesters, such as 2,4-dinitrophenyl diethyl phosphate, proceeds via a two-step associative mechanism. rsc.orgresearchgate.netnih.gov This involves the initial formation of a pentacoordinate phosphorane addition-intermediate, which then breaks down. nih.gov The initial product is an O-phosphorylated hydroxylamine derivative. rsc.org
Reaction with Phosphate Diesters: In contrast, the reaction with phosphate diester anions proceeds via a concerted Sₙ2(P) mechanism. researchgate.netnih.gov In this single-step process, the nucleophile attacks the phosphorus center as the leaving group departs, without the formation of a stable intermediate. This reaction yields O-phosphorylated products that are subsequently hydrolyzed to inorganic phosphate. nih.gov The reactivity is controlled by the more basic site on the diester substrate. researchgate.netnih.gov
The following data table summarizes the distinct mechanistic pathways for the nucleophilic attack of hydroxylamine on phosphate di- and tri-esters.
| Phosphate Ester Type | Reaction Mechanism | Intermediate Species | Key Characteristics | Reference |
|---|---|---|---|---|
| Triester | Two-step associative | Phosphorane addition-intermediate | Reaction shows general base catalysis involved in the breakdown of the intermediate. | researchgate.netnih.gov |
| Diester | Concerted Sₙ2(P) | None (transition state only) | Reactivity is controlled by the basicity of the substrate's leaving group nitrogen. | researchgate.netnih.gov |
The anion of hydroxylamine, NH₂O⁻, is an exceptionally reactive nucleophile towards phosphate phosphorus, especially at high pH where its formation is favored. semanticscholar.org
Reactivity with Phosphate Diesters
The reaction between hydroxylamine and phosphate diesters is mechanistically distinct from its reactions with other phosphate esters. rsc.org Generally, phosphate diesters are characterized by their low reactivity. researchgate.net However, their reactivity toward hydrolysis is significantly influenced by the basicity of the leaving group. researchgate.net
When reacting with phosphate diesters of 2-hydroxypyridine (B17775), hydroxylamine acts as an oxygen nucleophile. rsc.orgresearchgate.net The reactivity of the diester anion is primarily governed by its more basic pyridyl nitrogen. rsc.orgresearchgate.net Research indicates that hydroxylamine preferentially reacts with the zwitterionic form of the substrate. researchgate.net This interaction proceeds via concerted S_N2(P) reactions, leading to the displacement of one and subsequently a second 2-pyridone group. rsc.orgresearchgate.net The resulting products are O-phosphorylated hydroxylamines, which are then readily hydrolyzed to produce inorganic phosphate. rsc.orgresearchgate.net
Studies using the model diester 2,4-dinitrophenyl ethyl phosphate have shown that hydroxylamine can react in three different forms depending on the pH. semanticscholar.org A pH-independent region between pH 7 and 10 is characteristic of the reaction with the neutral species (NH₂OH), which is believed to involve the ammonia (B1221849) oxide tautomer. semanticscholar.org At higher pH, the reaction rate increases due to the contribution of the more reactive hydroxylamine anion (NH₂O⁻). semanticscholar.orgresearchgate.net In fact, the hydroxylamine anion is considered the most reactive α-effect nucleophile towards phosphate phosphorus at pH levels near or above its pKa of 13.74. semanticscholar.orgresearchgate.net These reactions can sometimes be complicated by competing nucleophilic aromatic substitution (S_NAr) reactions, especially with slow phosphate transfer reactions. semanticscholar.org
The kinetic reactivities of various α-effect nucleophiles, including hydroxylamine, with phosphate diesters follow a Brønsted correlation, suggesting a thermodynamic origin for their enhanced reactivity. semanticscholar.orgresearchgate.net
Table 1: Reactivity of Hydroxylamine Species with 2,4-dinitrophenyl ethyl phosphate
| Reacting Species | pH Range | Reaction Characteristics | Reference |
|---|---|---|---|
| Neutral Hydroxylamine (NH₂OH ⇌ NH₃⁺–O⁻) | 7-10 | pH-independent reaction region; involves the ammonia oxide tautomer. | semanticscholar.org |
| Hydroxylamine Anion (NH₂O⁻) | > 10 | Increasing reaction rate with increasing pH; most reactive nucleophile towards phosphate phosphorus near its pKa (13.74). | semanticscholar.orgresearchgate.net |
Reactivity with Phosphate Triesters
The reaction of hydroxylamine with phosphate triesters presents a different mechanistic pathway compared to diesters. rsc.org When hydroxylamine reacts with a triester such as 2,4-dinitrophenyl diethyl phosphate, it initially acts as an oxygen nucleophile, leading to the formation of an O-phosphorylated product (hydroxylamine-O-phosphate ester). rsc.orgresearchgate.netnih.gov This initial step is consistent with reactions involving other phosphate esters, though the reaction with triesters is generally faster than with mono- and diesters. rsc.org
A key difference arises from the subsequent fate of this O-phosphorylated intermediate. In the presence of excess hydroxylamine, the intermediate is not stable and reacts further. rsc.orgnih.gov This second reaction involves the hydroxylamine free base present in the solution attacking the initial product. rsc.org This leads to the generation of diimide (diazene), which is a powerful reducing agent. rsc.orgacs.org The formation of diimide is a characteristic outcome for derivatives of hydroxylamine that have good leaving groups. rsc.org The diimide then undergoes disproportionation to yield hydrazine and nitrogen gas. rsc.orgacs.org The final phosphorus-containing product detected is the corresponding diethyl phosphate, not the hydroxylamine-O-phosphate. rsc.org
This two-step process provides clear chemical evidence that hydroxylamine functions as an oxygen nucleophile in its initial attack on the phosphate triester. rsc.orgnih.gov The leaving group ability of the phosphate ester is a critical factor, with reactivity increasing significantly from mono- to diesters to triesters. rsc.org
Table 2: Reaction Sequence with Phosphate Triesters
| Step | Reactants | Products | Mechanism/Notes | Reference |
|---|---|---|---|---|
| 1 | Hydroxylamine + Phosphate Triester (e.g., 2,4-dinitrophenyl diethyl phosphate) | O-phosphorylated hydroxylamine + 2,4-dinitrophenolate | Nucleophilic attack by oxygen. Faster than with di- or monoesters. | rsc.org |
| 2 | O-phosphorylated hydroxylamine + Excess Hydroxylamine | Diethyl phosphate + Diimide (N₂H₂) | Attack by hydroxylamine free base on the intermediate. | rsc.orgacs.org |
| 3 | Diimide (Disproportionation) | Hydrazine (N₂H₄) + Nitrogen Gas (N₂) | Diimide is unstable and disproportionates. | rsc.orgacs.org |
Role of Hydroxylamine Tautomers (e.g., Ammonia Oxide) in Reaction Pathways
A critical aspect of hydroxylamine's reactivity with phosphate esters is the role of its tautomers, particularly the zwitterionic form known as ammonia oxide (H₃N⁺–O⁻). rsc.orgresearchgate.netacs.org While hydroxylamine can exist in both neutral (NH₂OH) and zwitterionic forms, theoretical calculations suggest the neutral form is slightly more stable. researchgate.net However, significant evidence points to the ammonia oxide tautomer being the primary active nucleophile in reactions with phosphate esters. rsc.orgrsc.orgacs.org
The reaction of hydroxylamine with phosphate triesters and diesters of 2-hydroxypyridine is believed to proceed via this ammonia oxide tautomer, which acts as a potent oxygen nucleophile. rsc.orgresearchgate.net The reaction with triesters often shows general base catalysis, which calculations indicate is involved in the breakdown of the phosphorane addition-intermediate of a two-step reaction. rsc.orgresearchgate.net The use of the zwitterionic form is thermodynamically favorable because the protonated amino group (⁺NH₃) can effectively transfer a proton to the negative charge center that develops in the substrate during the reaction. researchgate.netresearchgate.net This internal assistance facilitates the nucleophilic attack.
In studies of phosphate triesters with a neighboring dimethylammonium group, which provides intramolecular general-acid catalysis, the reactions with hydroxylamine are of special interest. acs.org The presumption is that hydroxylamine and its N-methylated derivatives react through oxygen via their ammonia oxide tautomers. acs.org This system demonstrates that the α-effect (the enhanced nucleophilicity of atoms with an adjacent lone pair) and efficient general-acid catalysis are mutually reinforcing. acs.org
Decomposition Pathways and Stability Studies (Mechanistic Focus)
Several decomposition mechanisms have been explored, including neutral-neutral bimolecular, water-catalyzed, neutral trimolecular, and ion-neutral bimolecular reactions. nih.gov Studies indicate that both cation-catalyzed and anion-neutral bimolecular reactions are plausible dominant pathways for the initial decomposition. nih.gov
Cation-Catalyzed: 2NH₂OH + NH₃OH⁺ → NH₄⁺ + HNO + H₂O + NH₂OH
Anion-Neutral: NH₂OH + NH₂O⁻ → NH₃ + ¹NO⁻ + H₂O
These findings suggest that both acidic and basic conditions can significantly impact the thermal stability of hydroxylamine in aqueous solutions. nih.gov
The kinetics and products of this compound decomposition are sensitive to a range of environmental and chemical factors.
pH : Stability is highly pH-dependent. The decomposition of hydroxylamine is affected by both acidic and basic conditions, as indicated by the plausible ion-catalyzed pathways. nih.gov For hydroxylammonium nitrate (HAN), an optimal pH of 2.1 (measured after dilution) has been identified for maximum stability. dtic.mil
Metallic Impurities : The presence of metal ions can catalyze decomposition. Iron, copper, and vanadium ions are particularly effective at promoting decomposition, with vanadium ions showing effects even at concentrations as low as 0.5 ppm. dtic.mil Conversely, ions like magnesium, zinc, and manganese appear to have no significant influence on stability. dtic.mil Certain aminophosphonic acids can act as stabilizers by chelating these metallic impurities. dtic.mil
Temperature : Thermal analysis of related compounds like diammine iron(III) phosphate shows stability up to approximately 440 K (167°C), after which a multi-step decomposition involving the loss of ammonia occurs. semanticscholar.org Long-term storage tests for HAN-based propellants are often conducted at elevated temperatures (e.g., 90°C) to accelerate and study decomposition. dtic.mil
Material Compatibility : Contact with certain materials can induce decomposition. For instance, many flexible plastics have been found to be unstable in contact with HAN-based propellants, causing significant decomposition, whereas materials like polytetrafluoroethylene (PTFE) are inert. dtic.mil
Table 3: Factors Influencing Decomposition of Hydroxylamine Salts
| Factor | Effect on Stability | Details | Reference |
|---|---|---|---|
| pH | High | Both acidic and basic conditions can accelerate decomposition via ion-catalyzed pathways. Optimal pH exists for stability (e.g., 2.1 for HAN). | nih.govdtic.mil |
| Metal Ions (Fe, Cu, V) | High (Destabilizing) | Catalyze decomposition reactions, even at ppm concentrations. | dtic.mil |
| Metal Ions (Mg, Zn, Mn) | Low / None | Show little to no effect on stability. | dtic.mil |
| Temperature | High | Higher temperatures increase the rate of thermal decomposition. | dtic.milsemanticscholar.org |
| Contact Materials | Variable | Some plastics can cause marked decomposition, while inert materials like PTFE do not. | dtic.mil |
Spectroscopic Monitoring of Degradation Processes
The degradation of this compound in various environments can be effectively monitored in real-time using several spectroscopic techniques. These methods allow for the qualitative identification of degradation products and the quantitative analysis of the degradation kinetics by observing changes in spectral features over time. The primary techniques employed for this purpose include Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for monitoring the degradation of this compound, particularly in aqueous solutions. The degradation process can be tracked by observing changes in the UV-Vis absorption spectrum. For instance, the degradation of related compounds can be monitored by measuring the change in absorbance at specific wavelengths corresponding to the parent compound or its degradation products. mdpi.comresearchgate.net The formation of byproducts can lead to the appearance of new absorption bands or shifts in existing ones. mdpi.com
A common method involves the formation of a colored complex, such as molybdenum blue, upon reaction with degradation products like orthophosphates. mt.com The intensity of this colored complex, which is directly proportional to the phosphate concentration, can be measured spectrophotometrically to quantify the extent of degradation. mt.com Real-time monitoring using UV-Vis spectroscopy can provide a comprehensive understanding of the physical and chemical mechanisms underlying the degradation process. mdpi.com
Interactive Table: Hypothetical UV-Vis Spectral Data for this compound Degradation
This table illustrates the expected changes in UV-Vis absorbance during the degradation of a 0.1 M aqueous solution of this compound at 50°C.
| Time (hours) | Absorbance at λmax (Parent Compound) | Absorbance at λmax (Degradation Product) |
| 0 | 1.200 | 0.050 |
| 1 | 1.050 | 0.200 |
| 2 | 0.910 | 0.350 |
| 4 | 0.680 | 0.580 |
| 8 | 0.400 | 0.850 |
| 12 | 0.210 | 1.040 |
| 24 | 0.050 | 1.190 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ³¹P NMR, is a powerful technique for elucidating the degradation pathways of phosphorus-containing compounds like this compound. machinerylubrication.com It allows for the identification and quantification of various phosphorus species formed during degradation. researchgate.netwestmont.edu The chemical shift in a ³¹P NMR spectrum is highly sensitive to the chemical environment of the phosphorus nucleus, enabling the distinction between the parent compound and its degradation products, such as orthophosphate and polyphosphates. researchgate.netresearchgate.net
For example, the degradation of polyphosphazenes has been studied by monitoring the emergence of signals corresponding to intermediates with P-OH and P=O moieties, as well as the peak for inorganic phosphate around 0 ppm. researchgate.net Similarly, the thermal decomposition of zinc dialkyldithiophosphates (ZDDPs) has been tracked by observing the conversion of phosphorus-sulfur species into phosphorus-oxygen compounds, which results in a downfield chemical shift. machinerylubrication.com
Interactive Table: Hypothetical ³¹P NMR Chemical Shifts of this compound and its Degradation Products
This table shows the characteristic ³¹P NMR chemical shifts for this compound and its potential degradation products in an aqueous solution.
| Compound | Chemical Shift (ppm) |
| This compound | 5.8 |
| Orthophosphate | 0.0 |
| Pyrophosphate | -7.5 |
| Other Polyphosphate Intermediates | -5 to -20 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information on the changes in functional groups during the degradation of this compound. By monitoring the vibrational bands characteristic of the P-O, O-H, and N-H bonds, it is possible to follow the transformation of the parent compound. researchgate.net The degradation process may lead to the appearance of new bands or changes in the intensity and position of existing ones. For instance, the formation of HPO₄²⁻ ions during the degradation of apatites can be detected by the appearance of specific bands in the FTIR spectrum. nih.govnih.gov
Coupling thermogravimetric analysis with FTIR (TG-FTIR) can be particularly insightful, as it allows for the identification of volatile degradation products evolved at different temperatures. researchgate.net This provides a detailed profile of the thermal degradation pathway.
Interactive Table: Key FTIR Absorption Bands for Monitoring this compound Degradation
This table lists the important FTIR absorption bands and their assignments for monitoring the degradation of this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Significance in Degradation Monitoring |
| 3500 - 3200 | O-H and N-H stretching | Changes indicate alterations in hydrogen bonding and decomposition. |
| 1150 - 950 | P-O stretching (ν₃ PO₄³⁻) | Decrease in intensity signifies the breakdown of the phosphate group. researchgate.net |
| 1145 - 1110 | HPO₄²⁻ related vibrations | Appearance indicates the formation of hydrogen phosphate species. nih.gov |
| 650 - 550 | O-P-O bending (ν₄ PO₄³⁻) | Shifts and broadening can indicate changes in the phosphate structure. researchgate.net |
Advanced Characterization Methodologies for Hydroxyazanium;phosphate
Structural Elucidation Techniques
X-ray Crystallography for Hydroxylammonium Phosphate (B84403) Structures
The crystal structure of tris(hydroxylammonium) orthophosphate, ([H₃NOH]⁺)₃·[PO₄]³⁻, has been determined using single-crystal X-ray diffraction. iucr.org The compound was synthesized by reacting phosphoric acid with hydroxylamine (B1172632) in an aqueous solution. iucr.org Single crystals suitable for analysis were obtained by the slow evaporation of a saturated aqueous solution of the polycrystalline powder. iucr.org
The analysis revealed that tris(hydroxylammonium) orthophosphate crystallizes in the trigonal space group R3c:H. iucr.orgnih.gov The crystal structure consists of discrete hydroxylammonium cations and orthophosphate anions. iucr.org The phosphate anion is located on a threefold rotation axis that passes through the phosphorus atom and one of the oxygen atoms. iucr.org The refinement of the crystal structure data allows for the precise determination of atomic positions and thermal parameters. In the final stages of refinement for tris(hydroxylammonium) orthophosphate, hydrogen atoms were located in a difference map and then positioned with idealized geometry. iucr.org
Table 1: Crystallographic Data for Tris(hydroxylammonium) Orthophosphate iucr.orgnih.gov
| Parameter | Value |
| Formula | ([H₃NOH]⁺)₃·[PO₄]³⁻ |
| Molecular Weight | 197.10 g/mol |
| Crystal System | Trigonal |
| Space Group | R3c:H |
| a (Å) | 10.7072 (9) |
| c (Å) | 11.0283 (13) |
| V (ų) | 1094.9 (2) |
| Z | 6 |
| Temperature (K) | 170 |
This table presents key crystallographic parameters for tris(hydroxylammonium) orthophosphate as determined by X-ray diffraction.
Electron Diffraction and Microscopy for Microstructure Analysis
While X-ray crystallography provides detailed information about the atomic arrangement in single crystals, electron diffraction and microscopy are invaluable for analyzing the microstructure of materials, including polycrystalline samples and identifying different phases. For instance, in studies of related phosphate coatings, X-ray diffraction (XRD) and scanning electron microscopy (SEM) are used to identify the phases present, such as hopeite (Zn₃(PO₄)₂·4H₂O) and phosphophyllite (Zn₂Fe(PO₄)₂·4H₂O), and to observe the surface morphology and crystal size. researchgate.net Although specific electron diffraction studies on hydroxyazanium;phosphate are not detailed in the provided search results, the principles of these techniques are broadly applicable. Electron diffraction can provide information on the crystal structure and orientation of very small crystals, while electron microscopy can visualize the morphology and size distribution of the particles.
Spectroscopic Characterization Methods
Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups present in a molecule and providing a unique "molecular fingerprint". americanpharmaceuticalreview.com These techniques probe the vibrational modes of molecules, which are sensitive to the chemical environment, bonding, and molecular structure. americanpharmaceuticalreview.com
In the analysis of hydroxylammonium compounds, Raman spectroscopy has been employed to identify the vibrational modes of the hydroxylammonium cation (NH₃OH⁺). ornl.govacs.org The NH₃OH⁺ ion belongs to the Cₛ symmetry group, and its vibrational modes are all Raman active. ornl.govacs.org Key vibrational bands for the hydroxylammonium cation have been identified, including a strong N-O symmetric stretch (ν₅) at approximately 1007 cm⁻¹, a weak O-H plane bending mode (ν₈) around 1236 cm⁻¹, and a broad NH₃ asymmetric deformation (ν₄) near 1564 cm⁻¹. acs.org
FTIR spectroscopy is complementary to Raman and is particularly useful for identifying polar functional groups. The infrared spectrum of a sample provides a biochemical fingerprint based on the absorption of infrared radiation, which promotes vibrations of covalent bonds. uctm.edu For phosphate-containing compounds, FTIR is sensitive to the vibrations of the phosphate group. uctm.edubiopharminternational.com For example, the spectrum of nucleic acids, which contain phosphate groups, shows characteristic bands in the 1250-1000 cm⁻¹ region associated with carbohydrate-phosphate vibrations. uctm.edu A comparative analysis of the FTIR and Raman spectra of this compound would provide a comprehensive understanding of its vibrational properties, allowing for the unambiguous assignment of its characteristic absorption and scattering bands.
Table 2: Key Raman Vibrational Bands for the Hydroxylammonium Cation (HA⁺) ornl.govacs.org
| Wavenumber (cm⁻¹) | Assignment | Description |
| ~1007 | ν₅ | Strong N–O symmetric stretch |
| ~1239 | ν₈ | Very weak O–H plane bending |
| ~1564 | ν₄ | Broad NH₃ asymmetric deformation |
This table summarizes the prominent Raman active vibrational modes observed for the hydroxylammonium cation in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for investigating the structure and dynamics of molecules in solution. For this compound, both phosphorus-31 (³¹P) and proton (¹H) NMR are particularly informative.
The ³¹P nucleus is ideal for NMR studies due to its 100% natural isotopic abundance and its spin of ½, which results in sharp, easily interpretable signals. wikipedia.org ³¹P NMR spectroscopy provides direct insight into the chemical environment of the phosphate group. Chemical shifts are typically reported relative to an external standard of 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm. wikipedia.orgrsc.org In studies involving the interaction of hydroxylamine with phosphate esters in a D₂O solvent, ³¹P NMR spectra were recorded at 162 MHz. rsc.org The chemical environment of the phosphate core in this compound is influenced by factors such as pH, solvent, and ionic interactions, which can cause shifts in the ³¹P resonance. For instance, the protonation state of the phosphate group significantly alters the electron density around the phosphorus nucleus, leading to observable changes in the chemical shift; studies on other phosphate-containing compounds show that an increase in pH typically leads to a downfield shift for phosphate groups. researchgate.net
¹H NMR spectroscopy complements ³¹P NMR by providing information about the hydroxyazanium ([NH₃OH]⁺) cation. In a D₂O solvent, the protons of the hydroxyl and ammonium (B1175870) groups can exchange with deuterium, which may simplify the spectrum or lead to the disappearance of their signals. However, the protons on the nitrogen atom in the cation are expected to exhibit distinct signals whose chemical shifts and coupling patterns can confirm the structure of the cation. For example, in a study of a reaction involving hydroxylamine hydrochloride in D₂O, the chemical shifts were referenced to sodium 3-(trimethylsilyl)propionate (TSP) as an internal standard. rsc.org
Table 1: Representative NMR Data for a Hydroxylamine and Phosphate System
| Nucleus | Reference Standard | Solvent | Application | Citation |
| ¹H | Sodium 3-(trimethylsilyl)propionate (TSP) | D₂O | Used to identify reaction products in a system containing hydroxylamine and a phosphate triester. | rsc.org |
| ³¹P | 85% Phosphoric Acid (external) | D₂O | Used to monitor the reaction of hydroxylamine with a phosphate triester. | rsc.org |
The dynamic behavior of this compound in solution, such as ion exchange and equilibrium processes, can also be studied using variable-temperature NMR experiments. nih.gov These studies can reveal information about the conformational states and the kinetics of interactions between the hydroxyazanium cation and the phosphate anion. nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure by analyzing its fragmentation patterns. lcms.cz The IUPAC name for the compound is this compound, and it is also known as tris(hydroxylammonium) orthophosphate. nih.gov
The molecular formula for this compound is H₁₂N₃O₇P, which corresponds to a computed molecular weight of approximately 197.09 g/mol . nih.govscbt.com High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the elemental composition.
In negative-ion ESI-MS, the phosphate anion ([PO₄]³⁻) and its protonated forms ([HPO₄]²⁻, [H₂PO₄]⁻) would be expected. Tandem mass spectrometry (MS/MS) of the [H₂PO₄]⁻ ion (m/z 97) would likely show a characteristic fragment at m/z 79, corresponding to the [PO₃]⁻ ion from the loss of a water molecule (H₂O). mdpi.com
In positive-ion ESI-MS, the hydroxyazanium cation ([NH₃OH]⁺) would be detected at m/z 34. Further fragmentation of this ion via collision-induced dissociation (CID) could lead to the loss of water to produce [NH₂]⁺ (m/z 16) or other characteristic fragments. Studies on the related compound hydroxylammonium nitrate (B79036) (HAN) show that dissociative reactions can lead to fragments such as H₂O and HONH₂. cuny.edu A common fragmentation pathway for phosphorylated molecules is the neutral loss of phosphoric acid (H₃PO₄), which corresponds to a mass difference of 98 Da in the spectrum. nih.govresearchgate.net
Table 2: Computed Mass and Predicted Ions for this compound
| Property / Ion | Formula | Predicted Mass (m/z) | Ionization Mode | Citation |
| Molecular Weight | H₁₂N₃O₇P | 197.09 g/mol (Computed) | - | nih.govscbt.com |
| Dihydrogen Phosphate Anion | [H₂PO₄]⁻ | 97 | Negative | mdpi.com |
| Phosphate Fragment Ion | [PO₃]⁻ | 79 | Negative | mdpi.com |
| Hydroxyazanium Cation | [NH₃OH]⁺ | 34 | Positive | cuny.edu |
Chromatographic and Separation Techniques for Purity and Compositional Analysis
Chromatographic methods are fundamental for separating components in a mixture and are widely used to assess the purity and composition of chemical substances. mtoz-biolabs.com For an ionic and highly polar compound like this compound, High-Performance Liquid Chromatography (HPLC) is the technique of choice. Several HPLC modes can be adapted for its analysis.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common technique for purity analysis. However, due to the high polarity of hydroxylamine and phosphate, standard RP-HPLC on a C18 column may result in poor retention. To overcome this, ion-pairing chromatography can be employed. This involves adding an ion-pairing agent to the mobile phase, which forms a neutral complex with the ionic analytes, enhancing their retention on the non-polar stationary phase. quality-assistance.com
Alternatively, a derivatization step can be used, particularly for the quantitative analysis of the hydroxylamine moiety, which lacks a strong UV chromophore. researchgate.net Derivatizing hydroxylamine with a reagent like 1-Fluoro-2,4-dinitrobenzene converts it into a derivative that can be readily detected by a UV detector. researchgate.net A typical mobile phase for such an analysis would consist of a phosphate buffer and an organic modifier like acetonitrile. humanjournals.combiomedgrid.com
Ion-Exchange Chromatography (IEX): Given the ionic nature of this compound, IEX is a highly suitable technique for its analysis. Anion-exchange chromatography can be used to separate the phosphate anion from other negatively charged impurities. nih.gov Similarly, cation-exchange chromatography can be used to quantify the hydroxyazanium cation and separate it from other positive ions.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another powerful technique for separating highly polar compounds. nih.gov In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous buffer. This mode provides good retention for polar species like hydroxylamine and phosphate and can be used as an orthogonal method to RP-HPLC for comprehensive purity analysis. quality-assistance.com
The purity of a sample is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram. mtoz-biolabs.com Coupling HPLC with mass spectrometry (LC-MS) allows for the identification of any impurities detected. quality-assistance.com
Table 3: Example HPLC Conditions for Analysis of Components
| Parameter | Condition | Purpose/Analyte | Citation |
| Column | Sunfire C18 (250 mm × 4.6 mm, 5µm) | Determination of hydroxylamine impurity. | humanjournals.com |
| Mobile Phase A | 0.01M Phosphate buffer (pH 2.5) | Gradient elution for separation. | humanjournals.com |
| Mobile Phase B | Acetonitrile | Gradient elution for separation. | humanjournals.com |
| Detector | UV at 254 nm | Detection of derivatized hydroxylamine. | humanjournals.combiomedgrid.com |
| Flow Rate | 1.0 - 1.5 mL/min | Elution of analytes. | humanjournals.combiomedgrid.com |
| Column Temperature | 40°C | To ensure reproducible retention times. | humanjournals.combiomedgrid.com |
An article on "this compound" cannot be generated as requested due to the compound not being identifiable in the scientific literature within the specified contexts. Extensive searches for "this compound" in relation to material science and environmental engineering applications did not yield any relevant results.
The term "this compound" does not correspond to a standard or commonly recognized chemical compound in the fields of biomaterial development, regenerative engineering, or environmental remediation. It is possible that this is a non-standard nomenclature, a synonym for another compound, or a typographical error.
Two compounds with similar names were identified during the investigation:
1-Hydroxyethylazanium;phosphate: This compound is listed in the PubChem database with the molecular formula C2H8NO5P-2. However, no literature was found detailing its use in the applications outlined in the request, such as in calcium phosphate bioceramics or wastewater treatment.
Hydroxylamine phosphate: This compound has the chemical formula (NH2OH)3•H3PO4. While it is a known chemical, there is no evidence in the searched literature of its application in the specific areas of biomaterial science and environmental engineering as detailed in the user's outline.
Without a clear identification of the chemical entity "this compound" and its documented role in the specified applications, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline. Further clarification on the precise chemical name and structure is required to proceed.
Applications in Material Science and Environmental Engineering
Environmental Remediation and Wastewater Treatment Applications
Phosphate (B84403) Adsorption Capabilities of Modified Materials
The removal of excess phosphate from aqueous solutions is a crucial environmental goal, primarily addressed through the use of highly effective adsorbent materials. Research focuses on modifying various substrates to enhance their affinity for phosphate ions. Strategies often involve impregnating or coating base materials with metal oxides and hydroxides known for their strong interaction with phosphate.
For instance, materials modified with zirconium, cerium, iron, and lanthanum have demonstrated significant phosphate adsorption capacities. The mechanism of adsorption is multifaceted, often involving a combination of electrostatic attraction, ligand exchange, and the formation of inner-sphere complexes. In ligand exchange, phosphate ions displace hydroxyl groups on the surface of metal oxides, forming a stable bond.
Performance of Various Modified Adsorbents for Phosphate Removal
| Adsorbent Material | Modification Agent | Maximum Adsorption Capacity (mg/g) | Governing Mechanism(s) |
|---|---|---|---|
| Bentonite (B74815) | Zirconium (Zr) | 9.66 | Ligand exchange, inner-sphere complexing |
| Diatomaceous Earth | Cerium (Ce) | Not specified, but 98.3% removal rate | Electrostatic adsorption, ligand exchange, precipitation |
| Biochar (Soybean Straw) | Iron (Fe) | ~1.08 | Electrostatic adsorption, ion exchange |
| Zirconium Hydroxide (B78521) | Ammonium (B1175870) | 155.04 | Inner-sphere complex, electrostatic interactions, ligand exchange |
Note: The data in this table is illustrative of general phosphate adsorption technologies and does not imply the use of hydroxyazanium;phosphate in the modification process.
To improve the efficiency of phosphate removal, various surface modification strategies are employed. The primary goal is to increase the number of active adsorption sites and enhance the material's surface affinity for phosphate.
Key strategies include:
Metal Impregnation: Loading porous materials like activated carbon, zeolites, or biochar with metals such as zirconium, lanthanum, or iron creates surfaces rich in metal hydroxides. These hydroxyl groups are readily exchanged with phosphate ions in water. The loading level of the metal is a critical parameter; for example, increasing the zirconium dioxide content in bentonite from 3.61% to 19.63% can significantly boost its maximum phosphate adsorption capacity.
Alkaline Treatment: Treating substrates with solutions like sodium hydroxide can increase surface area and hydroxyl group density, thereby improving adsorption capabilities.
Amine Functionalization: Introducing amine groups onto a sorbent's surface can enhance its ability to capture phosphate, particularly through electrostatic interactions.
Ultrasonic Modification: The use of ultrasound can alter the physical properties of an adsorbent, such as increasing its surface area, which in turn enhances its adsorption performance.
These methods aim to create a robust and efficient adsorbent that can be used to purify phosphate-contaminated water.
Role in Mitigating Eutrophication in Aquatic Systems
Eutrophication, the enrichment of water bodies with nutrients, leads to excessive growth of algae and aquatic plants. This process depletes oxygen, harms aquatic life, and can result in the formation of "dead zones." Phosphorus, in the form of phosphate, is a primary limiting nutrient in freshwater ecosystems, meaning its presence often controls the rate of eutrophication.
The removal of phosphate from wastewater and agricultural runoff is therefore a critical strategy for mitigating eutrophication. Adsorption technologies using the modified materials discussed previously play a direct role in this effort. By binding phosphate to a solid medium, these systems prevent it from entering lakes, rivers, and coastal waters, thus curbing the harmful algal blooms associated with eutrophication. Effective phosphate control is widely recognized as essential for restoring the ecological health of affected water bodies.
Industrial Chemical Processes and Catalysis
This compound serves as a key reagent and intermediate in several large-scale industrial chemical processes, particularly in the production of polymers and organic synthesis.
This compound as an Intermediate in Polymer Precursor Production (e.g., Caprolactam)
One of the most significant industrial applications of this compound is in the synthesis of caprolactam, the monomer precursor to Nylon 6. The compound is central to the Hydroxylammonium Phosphate Oxime (HPO) process.
In this process, a hydroxylammonium phosphate solution is reacted with cyclohexanone (B45756). The reaction yields cyclohexanone oxime and regenerates the phosphoric acid buffer solution. The cyclohexanone oxime is then subjected to a Beckmann rearrangement to produce caprolactam. The HPO process is valued for avoiding the large amounts of ammonium sulfate (B86663) byproduct generated in older methods.
Key Steps in the HPO Process:
Hydroxylammonium Phosphate Formation: Nitrate (B79036) ions or nitric oxide are hydrogenated in an acidic phosphate buffer solution in the presence of a catalyst (e.g., palladium on carbon) to form hydroxylammonium phosphate. ureaknowhow.comscribd.com
Oximation: The resulting hydroxylammonium phosphate solution is reacted with cyclohexanone, often in the presence of a solvent like toluene, to form cyclohexanone oxime. ureaknowhow.com
Extraction & Rearrangement: The cyclohexanone oxime is extracted and then undergoes the Beckmann rearrangement in the presence of oleum to yield caprolactam.
Role in Oxime Synthesis
Beyond caprolactam, the hydroxylamine (B1172632) component of this compound is a fundamental reagent for the synthesis of various oximes. Oximes are chemical compounds with the general formula RR'C=NOH. They are synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine. scribd.com The hydroxylammonium phosphate solution provides the necessary hydroxylamine in a stable, buffered form suitable for industrial-scale reactions. This makes it a crucial component in the production of not only cyclohexanone oxime but other oximes used in chemical manufacturing.
Metal Recovery Techniques and Chelation Chemistry
The chemical properties of this compound and its constituent hydroxylamine moiety lend themselves to applications in metal recovery and chelation.
Additive in Electrodeposition: In the field of electroplating, hydroxylammonium phosphate has been used as an additive in trivalent chromium electrolytes. It influences the activity of the chromium complex, helping to stabilize the electrolyte and ensure consistent plating characteristics. researchgate.netmdpi.com
Reducing Agent for Metal Elution: Hydroxylamine, the active component, can act as a reducing agent to recover metals from chelating resins. A patented process describes using an eluent containing hydroxylamine and a basic compound to strip adsorbed metals, such as molybdenum, from a chelating agent, allowing for both the recovery of the metal and the regeneration of the resin. google.com
Synthesis of Chelating Agents: The hydroxylamine molecule is a building block for powerful metal chelators. For example, acrylic fibers can be chemically modified with hydroxylamine to introduce amidoxime functional groups, which are highly effective at adsorbing heavy metal ions like lead from water. nih.gov Similarly, hydroxamate-based resins, prepared using hydroxylamine, are used in specialized applications like the chromatographic separation of radionuclides such as Zirconium-89. nih.gov This demonstrates an indirect but vital role in the creation of materials used for selective metal recovery and purification.
Compound Reference Table
Theoretical and Computational Chemistry Studies of Hydroxyazanium;phosphate
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations have been instrumental in elucidating the fundamental properties of the constituent ions of hydroxyazanium;phosphate (B84403) and their reaction products. These calculations, primarily based on density functional theory (DFT) and post-Hartree-Fock methods, offer a detailed picture of the molecular and electronic structures governing their reactivity.
Investigations of Tautomeric Forms and Energetics
Hydroxylamine (B1172632), the precursor to the hydroxyazanium cation, can exist in tautomeric forms, most notably the zwitterionic "ammonia oxide" form (H₃N⁺-O⁻) in addition to the neutral hydroxylamine (H₂N-OH) form. nih.govrsc.orgresearchgate.netusfq.edu.ec Computational studies have explored the relative stabilities of these tautomers. It is suggested that hydroxylamine reacts as an oxygen nucleophile, likely through its ammonia (B1221849) oxide tautomer, when reacting with phosphate esters. nih.govrsc.orgresearchgate.netusfq.edu.ec Theoretical calculations indicate that the zwitterionic form, while potentially less stable, plays a crucial role in the reaction mechanism. researchgate.net The bipolar nature of the ammonia oxide tautomer is thought to be advantageous for the formation of intermediates in addition reactions. researchgate.net This is attributed to the facilitation of proton transfer from the ⁺NH₃ group to a negative charge center developing in the substrate during the reaction. researchgate.net
Computational explorations of the azane oxide (H₃N⁺-O⁻) tautomer of hydroxylamine, using methods such as ωB97XD/6-311++G(d,p)/SCRF=water, have shown that its free energy in aqueous solution can be very similar (within 1 kcal/mol) to the neutral hydroxylamine isomer. ic.ac.uk This suggests that appreciable concentrations of the zwitterionic form may exist in solution. ic.ac.uk The calculated N-O bond lengths differ between the two forms, being approximately 1.399 Å in the ion-pair and 1.435 Å in the neutral form. ic.ac.uk
In the context of phosphate species, computational studies have investigated the prototropic tautomerism of related H-phosphonates and H-phosphinates. nih.gov These studies reveal that the equilibrium between the tetracoordinated pentavalent P-oxide and the trivalent P-hydroxy forms is significantly influenced by substituents. nih.gov While not directly studying hydroxyazanium;phosphate, these findings highlight the importance of considering tautomeric equilibria in phosphorus-containing compounds, a factor that would be relevant in detailed computational models of the this compound system.
Prediction of Spectroscopic Properties and Reaction Intermediates
Computational chemistry plays a vital role in predicting spectroscopic properties, which can aid in the identification of transient species and reaction intermediates. For instance, theoretical calculations of vibrational frequencies (IR spectroscopy) and nuclear magnetic resonance (NMR) chemical shifts can be compared with experimental data to confirm the structures of proposed intermediates in the reaction between hydroxylamine and phosphate esters.
In studies of the reaction of hydroxylamine with phosphate triesters, the O-phosphorylated product is formed, which can then react further. rsc.orgresearchgate.netrsc.org Quantum chemical calculations, such as those at the MP2/6-31G(d) level, have been used to investigate the subsequent reactions of these intermediates, for example, the formation of hydrazine (B178648) and nitrogen gas. rsc.org These calculations help to elucidate the mechanism by identifying key intermediates and transition states. rsc.org
Furthermore, computational methods like Time-Dependent Density Functional Theory (TD-DFT) are employed to predict UV-Vis spectral properties of molecules. nih.govresearchgate.net Such calculations could be applied to this compound and its reaction intermediates to understand their electronic transitions and provide theoretical support for experimental spectroscopic observations. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide insights into the chemical reactivity and the electronic excitation energies. nih.gov
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for mapping out the intricate details of reaction mechanisms involving nucleophilic attack on phosphate esters. By calculating the energies of reactants, products, intermediates, and transition states, a comprehensive picture of the reaction pathway can be constructed.
Reaction Coordinate Analysis and Transition State Identification
A key aspect of mechanistic studies is the identification of the transition state (TS), which represents the energy maximum along the reaction coordinate. Computational methods allow for the optimization of TS structures and the calculation of their energies, providing the activation energy barrier for the reaction.
In the reaction of hydroxylamine with phosphate esters, theoretical calculations have been used to identify transition states for the nucleophilic attack. rsc.orgusfq.edu.ec For the reaction of the zwitterionic form of hydroxylamine (H₃N⁺-O⁻) with a phosphate triester, calculations have shown that general base catalysis is involved in the breakdown of the phosphorane addition-intermediate of a two-step reaction. rsc.orgusfq.edu.ec In contrast, the reaction with a phosphate diester anion is proposed to proceed via a concerted Sₙ2(P) mechanism, and computational studies support these suggested mechanisms. nih.govrsc.orgusfq.edu.ec
For example, in the unimolecular decomposition of hydroxylamine, a frequency analysis at the B3LYP/BSI level revealed a single imaginary frequency for the transition state corresponding to the hydrogen shift from the oxygen to the nitrogen atom. researchgate.net Similar techniques are applied to locate and characterize transition states in the more complex reactions involving phosphate esters.
Energetic Profiles of Nucleophilic Attack on Phosphate Esters
By calculating the energies of all stationary points along the reaction pathway (reactants, intermediates, transition states, and products), a detailed energetic profile of the reaction can be constructed. These profiles provide crucial information about the thermodynamics and kinetics of the reaction.
Theoretical calculations have been extensively used to determine the energetic profiles for the nucleophilic attack of hydroxylamine on phosphate di- and tri-esters. nih.govrsc.orgusfq.edu.ec These studies have revealed significant mechanistic differences between the reactions with these two types of esters. nih.govrsc.orgusfq.edu.ec The calculations show that the reaction with the triester involves a two-step mechanism with an addition-intermediate, while the reaction with the diester follows a concerted Sₙ2(P) pathway. rsc.orgusfq.edu.ec
The table below summarizes representative calculated energetic data for the nucleophilic attack of hydroxylamine on a phosphate ester, illustrating the type of information obtained from such studies.
| Reacting Species | Mechanism | Calculated Activation Free Energy (kcal/mol) | Reference |
| Neutral Hydroxylamine (as H₃N⁺-O⁻) with Paraoxon | Frontside Attack | 23.0 | researchgate.net |
| Anionic Hydroxylamine (H₂N-O⁻) with Paraoxon | Not specified | 18.1 | researchgate.net |
| H₃N⁺-O⁻ with a phosphate triester | Two-step associative | General base catalysis involved | rsc.orgusfq.edu.ec |
| Hydroxylamine with a phosphate diester anion | Concerted Sₙ2(P) | - | nih.govrsc.orgusfq.edu.ec |
Simulations of Intermolecular Interactions and Solution Behavior
To gain a more realistic understanding of the behavior of this compound in a biological or chemical system, it is crucial to consider its interactions with the surrounding solvent molecules, typically water. Molecular dynamics (MD) simulations are a powerful computational technique for this purpose.
Classical MD simulations can be used to study the hydration of the hydroxyazanium and phosphate ions. mdpi.comwhiterose.ac.uk These simulations can provide information on the structure of the solvation shells, the number of water molecules surrounding each ion, and the dynamics of these water molecules. researchgate.net For the phosphate ion, ab initio MD simulations have shown that it has a strong ordering effect on the surrounding water molecules, consistent with its classification as a kosmotrope. researchgate.net The simulations revealed that the water molecules in the first solvation shell are significantly slower than those in the bulk. researchgate.net
Theoretical Analysis of Phosphate Interactions in Complex Systems (Non-clinical)
Theoretical and computational chemistry provides powerful tools for understanding the behavior of ions in complex, non-clinical systems. In the case of this compound, this involves modeling the distinct interactions of the hydroxyazanium cation (NH₃OH⁺) and the various protonation states of the phosphate anion (H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻). Geochemical reaction path modeling, based on principles of mass balance, mass action, and electroneutrality, allows for the simulation of how these ions are distributed between gases, solutions, and minerals under different environmental conditions nsf.gov. Such models are crucial for predicting the fate of phosphate in environments ranging from soil and wastewater to prebiotic chemical systems.
Modeling pH Effects on Phosphate Uptake and Distribution
The pH of an aqueous system is a master variable controlling the uptake and distribution of phosphate. Computational models are extensively used to simulate these effects, as pH dictates both the speciation of dissolved phosphate and the surface charge of materials it might adsorb to, such as minerals in soil.
Phosphate exists in different ionic forms depending on the pH, which significantly alters its reactivity and mobility. The distribution of these species at various pH levels is a fundamental input for any theoretical model of phosphate behavior.
Table 1: Distribution of Phosphate Species as a Function of pH
| pH | H₃PO₄ (%) | H₂PO₄⁻ (%) | HPO₄²⁻ (%) | PO₄³⁻ (%) |
|---|---|---|---|---|
| 2.0 | 58.7 | 41.3 | ~0 | ~0 |
| 4.0 | 5.5 | 94.5 | ~0 | ~0 |
| 6.0 | ~0 | 94.5 | 5.5 | ~0 |
| 7.2 | ~0 | 50.0 | 50.0 | ~0 |
| 8.0 | ~0 | 13.2 | 86.8 | ~0 |
| 10.0 | ~0 | ~0 | 99.2 | 0.8 |
Note: This interactive table is based on the pKa values of phosphoric acid (pKa1 ≈ 2.15, pKa2 ≈ 7.2, pKa3 ≈ 12.35). Actual distributions can vary with ionic strength and temperature.
Theoretical models demonstrate that in acidic to neutral conditions (pH 3.0 to 8.5), phosphate adsorption onto minerals like iron and aluminum oxides generally decreases as pH increases mdpi.com. This is attributed to changes in the surface charge of the minerals and the fact that phosphate species with lower dissociation (e.g., H₂PO₄⁻) exhibit stronger adsorption affinity mdpi.com. Conversely, in some systems, particularly those rich in calcium, phosphate availability decreases at high pH due to the precipitation of insoluble calcium phosphate species nih.govnih.gov.
Computer modeling systems like the Joint Expert Speciation System (JESS) can predict the distribution of salt species formed at varying pH values and phosphate levels nih.gov. These simulations show that calcium phosphate precipitation tends to be dominant at pH values below approximately 6.5, while both calcium and magnesium phosphate precipitation can occur at higher pH values nih.gov. Such models are essential for predicting nutrient availability and mobility in complex environmental systems.
Theoretical Considerations in Geochemical Phosphate Availability (e.g., "Phosphate Problem" in Abiogenesis)
The origin of life requires the availability of phosphate for the synthesis of essential molecules like nucleotides and phospholipids. However, a major challenge in prebiotic chemistry, often termed the "phosphate problem," is the low solubility of the primary terrestrial phosphate mineral, apatite (Ca₅(PO₄)₃(OH, F, Cl)) nsf.govnih.govroyalsocietypublishing.org. Theoretical and geochemical modeling has been applied to explore plausible scenarios that could have overcome this limitation on the early Earth.
One prominent theoretical solution posits that the phosphorus source on the primitive Earth was not exclusively orthophosphate from apatite. Instead, reduced oxidation state phosphorus compounds, such as phosphite (HPO₃²⁻), delivered by meteorites could have played a crucial role nih.gov. The oxidation of meteoritic phosphide minerals like schreibersite in water can form these more soluble and reactive phosphorus species nih.gov.
Computational models and theoretical scenarios explore various geochemical conditions that could have increased phosphate concentration locally.
Lower pH Environments : A lower oceanic pH, potentially caused by a CO₂-rich atmosphere, would have increased the solubility of apatite royalsocietypublishing.org.
Volcanic Regions : Volcanic locales are considered promising environments where phosphorylation reactions could be driven by ammonium (B1175870) salts of phosphoric acid royalsocietypublishing.org. The continual regeneration of ammonia through the hydrolysis of prebiotic reactants like nitriles and amides could have provided a steady local supply royalsocietypublishing.org.
Evaporative Basins : The presence of simple organic acids that chelate calcium, combined with evaporation in "warm little ponds," could have significantly enhanced phosphate concentrations royalsocietypublishing.org.
Table 2: Theoretical Solutions to the Geochemical "Phosphate Problem"
| Proposed Solution | Key Theoretical Consideration | Relevant Compounds/Minerals |
|---|---|---|
| Alternative Phosphorus Sources | Reduced phosphorus compounds delivered by meteorites are more soluble and reactive than orthophosphate from apatite. | Phosphite, Hypophosphite, Schreibersite |
| Acidic Aqueous Environments | Increased acidity (lower pH) in early oceans or lakes enhances the dissolution of apatite minerals. | Apatite, Carbon Dioxide |
| Geothermal/Volcanic Activity | High temperatures and the presence of ammonium salts in volcanic regions could drive phosphorylation reactions. | Ammonium Phosphate, Polyphosphates |
| Evaporation and Chelation | Concentration of ions in evaporating ponds, combined with organic molecules that bind calcium, would free up phosphate. | Calcium-chelating organic acids |
These theoretical frameworks suggest that while orthophosphate was globally scarce, geochemical mechanisms could have created localized "hotspots" with sufficient concentrations of reactive phosphorus to enable the chemical origins of life royalsocietypublishing.orgnih.govscribd.com.
Future Research Directions and Emerging Applications of Hydroxyazanium;phosphate
Development of Novel Synthetic Pathways and Catalytic Systems
Future research would first need to establish viable synthetic routes to produce hydroxyazanium;phosphate (B84403). Investigations might explore aqueous and non-aqueous precipitation methods, potentially involving the reaction of hydroxylamine (B1172632) with phosphoric acid under controlled conditions. Key research objectives would include optimizing reaction parameters such as temperature, pH, and reactant concentrations to achieve high purity and yield.
Once synthesized, its potential as a catalyst or catalyst support could be explored. Drawing parallels from studies on other phosphate materials like zirconium phosphate, research could investigate its acidic or basic properties, which are crucial for catalysis. mdpi.comresearchgate.netmdpi.com For instance, the presence of P-OH groups could impart Brønsted acidity, while the cationic or anionic components could offer Lewis acidic or basic sites. mdpi.com
Table 1: Hypothetical Research Parameters for Synthesis and Catalytic Testing of Hydroxyazanium;phosphate
| Research Area | Key Parameters to Investigate | Potential Analytical Techniques |
|---|---|---|
| Synthesis | Reactant concentration, pH, Temperature, Solvent system | X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) |
| Catalysis | Surface area, Acidity/Basicity, Thermal stability, Reaction kinetics | Brunauer-Emmett-Teller (BET) analysis, Temperature-Programmed Desorption (TPD), Gas Chromatography-Mass Spectrometry (GC-MS) |
Advanced Functional Materials Design Incorporating this compound
Should the compound be successfully synthesized and characterized, its incorporation into advanced functional materials would be a logical next step. Research in this area would likely focus on leveraging its potential properties, such as ion-exchange capabilities or its ability to act as a precursor for other materials. For example, many phosphate-based materials are explored for applications in electronics, sensors, and energy storage.
The design of composite materials could be another avenue. Depending on its physical and chemical stability, this compound could be embedded within polymer matrices or used to create organic-inorganic hybrid materials. The performance of such materials would be highly dependent on the interfacial interactions between the compound and the host matrix.
Innovative Strategies for Environmental Management and Sustainability
The application of phosphate compounds in environmental management is a well-established field. mdpi.commdpi.com Future research on this compound could investigate its potential as an adsorbent for pollutants, a component in fertilizers, or a player in waste valorization schemes. Its effectiveness would hinge on its chemical affinity for specific contaminants and its environmental persistence and biocompatibility.
For instance, many phosphate-containing materials are studied for their ability to sequester heavy metals or radionuclides from contaminated water. researchgate.netresearchgate.netresearchgate.net Research would need to determine the adsorption capacity and selectivity of this compound for various environmental pollutants. Furthermore, its lifecycle and potential environmental impact would require thorough assessment to ensure its application aligns with sustainability goals. The use of phosphorus, in general, is a key consideration in sustainable agriculture and environmental protection due to issues like eutrophication. nih.gov
Deeper Exploration of Reaction Mechanisms and Fundamental Chemical Behavior
A fundamental understanding of the chemical behavior of this compound is a prerequisite for any application. This would involve detailed studies of its thermal decomposition, solubility in various solvents, and reactivity with other chemical species. The reaction mechanisms involving the hydroxyazanium and phosphate ions would be of particular interest.
Kinetic and mechanistic studies, such as those performed on iron(III)-phosphate systems, could elucidate the formation and dissociation pathways of the compound in solution. nih.gov Understanding the nature of the bonding between the hydroxyazanium cation and the phosphate anion is crucial and could be investigated using computational chemistry in conjunction with experimental techniques. The behavior of phosphate transfer reactions is a cornerstone of organic and biochemistry, and understanding where this specific compound fits within that landscape would be a primary research goal. ucsd.edu
Q & A
Q. Methodological Guidance :
- Neutralization Reaction : Hydroxyazanium phosphate can be synthesized via controlled neutralization of phosphoric acid with ammonium hydroxide. Maintain a molar ratio of 1:3 (phosphoric acid:NH₄OH) under stirring at 60–80°C to avoid ammonia volatilization .
- Crystallization : Adjust pH to 4.5–5.0 post-reaction to precipitate the compound. Slow cooling (0.5°C/min) enhances crystallinity, while rapid quenching may introduce amorphous phases .
- Purity Control : Post-synthesis washing with ethanol removes residual ions. Validate purity via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) for elemental analysis .
Basic: What methodological considerations are critical for accurate phosphate quantification in aqueous solutions using colorimetric assays?
Q. Methodological Guidance :
- Vanadomolybdate Assay : Use 0.5 M sulfuric acid and 0.1% ammonium metavanadate to acidify samples. Add 4% ammonium molybdate to form the yellow phosphovanadomolybdate complex. Measure absorbance at 400–470 nm .
- Calibration Standards : Prepare a linear standard curve (0.1–10 mg/L PO₄³⁻) using potassium dihydrogen phosphate. Include a reagent blank to correct for background interference .
- Error Mitigation : Filter samples (0.45 µm) to remove particulates. Avoid prolonged acid exposure (>30 min) to prevent hydrolysis of organic phosphates .
Advanced: How can researchers resolve discrepancies between phosphate concentrations measured via colorimetric assays and steady-state estimations in environmental samples?
Q. Methodological Guidance :
- Source Identification : Compare methodologies: colorimetric assays detect soluble reactive phosphorus (SRP), while steady-state models estimate bioavailable PO₄³⁻. Filtered samples may underestimate particulate-bound phosphate, leading to discrepancies .
- Interference Testing : Add hydroxylamine (0.1 M) to reduce Fe³⁺ interference in colorimetric assays. Validate with spiked recovery tests (85–115% recovery acceptable) .
- Model Calibration : Incorporate ion chromatography (IC) data to cross-validate steady-state calculations. Use Langmuir adsorption isotherms to account for sediment-phosphate interactions .
Advanced: What strategies are effective in stabilizing hydroxyazanium phosphate during long-term storage in biochemical experiments?
Q. Methodological Guidance :
- Lyophilization : Freeze-dry the compound at -50°C under vacuum (0.1 mbar) to prevent hydrolysis. Store in argon-filled vials with desiccants (e.g., silica gel) .
- Buffered Solutions : For aqueous storage, use 10 mM Tris-HCl (pH 7.4) with 1 mM EDTA to chelate divalent cations that catalyze decomposition. Monitor pH stability weekly .
- Degradation Monitoring : Perform periodic Fourier-transform infrared spectroscopy (FTIR) to detect NH₄⁺ loss (peaks at 1430 cm⁻¹ and 3040 cm⁻¹) .
Advanced: How should researchers design experiments to statistically validate phosphate recovery rates in complex matrices using fluorometric detection?
Q. Methodological Guidance :
- Matrix Spike-and-Recovery : Spike samples with known PO₄³⁻ concentrations (low, mid, high ranges). Use fluorometric kits (e.g., DHAP assay) with excitation/emission at 535/587 nm. Calculate recovery as (observed/spiked) × 100% .
- Statistical Validation : Apply a 95% confidence interval to recovery rates. Use Grubbs’ test to identify outliers. Report relative standard deviation (RSD) for triplicate measurements .
- Interference Checks : Test common interferents (e.g., sulfate, nitrate) at 10× expected concentrations. Correct using standard addition or matrix-matched calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
